molecular formula C23H25FN4O3 B2528621 4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile CAS No. 1207000-58-5

4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile

Katalognummer B2528621
CAS-Nummer: 1207000-58-5
Molekulargewicht: 424.476
InChI-Schlüssel: PCHKJKBFVDHTPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile” is a complex organic compound. One of its components, 1,4-Dioxa-8-azaspiro[4.5]decane, is used for synthesis . It has a molar mass of 143.18 g/mol .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . The specific physical and chemical properties for “4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile” are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Tumor Imaging Agent

This compound has been explored for its potential as a tumor imaging agent. The study by Xie et al. (2015) synthesized and evaluated a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands for potential use in tumor imaging. One of the compounds demonstrated high affinity and selectivity for σ1 receptors, with promising results in small animal positron emission tomography (PET) imaging using mouse tumor xenograft models. The findings suggest that compounds with suitable lipophilicity and appropriate affinity for σ1 receptors could serve as effective tumor imaging agents (Xie et al., 2015).

Synthesis and Chemical Properties

Research has also focused on the synthesis and potential applications of compounds related to 4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile. Ogurtsov and Rakitin (2020) developed a convenient synthesis for new 8-oxa-2-azaspiro[4.5]decane compounds from commercially available reagents. These compounds are considered promising for the production of biologically active compounds, indicating their significance in the synthesis of new chemical entities with potential pharmaceutical applications (Ogurtsov & Rakitin, 2020).

Antibacterial Activity

In the context of antimicrobial research, Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. These compounds exhibited significant in vitro antibacterial activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting the potential for developing new antibacterial drugs from this chemical class (Odagiri et al., 2013).

Anticancer and Antidiabetic Potential

Flefel et al. (2019) reported on the development of a novel series of spirothiazolidines analogs, showcasing the versatility of spiro compounds in medicinal chemistry. The study highlighted several compounds with significant anticancer and antidiabetic activities, underscoring the potential of spirocyclic compounds in the development of new treatments for chronic conditions (Flefel et al., 2019).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Eigenschaften

IUPAC Name

4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c24-18-1-2-20-19(13-18)21(17(14-25)15-26-20)27-7-3-16(4-8-27)22(29)28-9-5-23(6-10-28)30-11-12-31-23/h1-2,13,15-16H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKJKBFVDHTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.